1,1,3,3-Tetramethylurea
Overview
Description
1,1,3,3-tetramethylurea is a member of the class of ureas that is urea substituted by methyl groups at positions 1, 1, 3 and 3 respectively. Metabolite observed in cancer metabolism. It has a role as a human metabolite.
1, 1, 3, 3-Tetramethylurea, also known as N, N, n', n'-tetramethyl-urea or tetramethylurea, belongs to the class of organic compounds known as ureas. Ureas are compounds containing two amine groups joined by a carbonyl (C=O) functional group.
Scientific Research Applications
Solvent and Reagent Use : TMU is an excellent solvent for organic substances, especially aromatic compounds. It's particularly useful in reactions involving Grignard compounds due to its inert nature. Several syntheses of TMU have also been deemed industrially feasible (Lüttringhaus & Dirksen, 1964).
Nonaqueous Titration Medium : TMU has been evaluated as a solvent for the nonaqueous titration of barbiturates. It's used with tetrabutylammonium hydroxide and sodium methoxide in benzene-methanol as titrants, both visually and potentiometrically (Hsiao, Rhodes, & Blake, 1971).
Protein Denaturing Agent in Electrophoresis : TMU's physical properties make it a suitable protein denaturant in electrophoresis, potentially substituting urea in some electrophoretic systems (Zazra & Szklaruk, 1987).
Molecular Structure Studies : The molecular structures of gaseous TMU have been studied using the electron-diffraction method. The research found a pyramidal configuration about the N-atoms in both TMU and tetramethylthiourea (Fernholt, Samdal, & Seip, 1981).
Solvent for Conductance Studies : TMU has been used as a solvent for conductance studies of alkali metal salts and organic acids, compared with similar salts in tetramethylurea (Barker, Rosenfarb, & Riesen, 1975).
Physicochemical Properties Analysis : TMU's rotational and translational mobility, as well as its density, viscosity, and other properties have been studied, offering insights into its physicochemical characteristics (Rodnikova et al., 2005).
Study of Solute Aggregation in Aqueous Solutions : The behavior of TMU in aqueous solutions and its interactions with water molecules have been extensively studied, revealing insights into its solute-solute attraction and hydrophobic nature (Almásy et al., 2007).
Influence on Water Dynamics : TMU's impact on the dynamical properties of water has been investigated, particularly how it affects the reorientation dynamics of water molecules in its hydration shell (Tielrooij et al., 2010).
Hydrolysis in Aqueous Hydrochloric Acid : The hydrolysis of TMU in aqueous hydrochloric acid under various conditions has been studied, providing insights into its reaction behavior in different water concentrations (Lindfors, West, & Dominic, 1976).
Solvation Studies in Mixed Solvents : TMU's infrared spectra have been measured in various solvent mixtures, offering insights into its solvation behavior and hydrogen bonding dynamics (Behbehani, Dillon, Smyth, & Waghorne, 2002).
Mechanism of Action
Target of Action
Tetramethylurea (TMU) is an organic compound with the formula (CH3)2N2CO . It is primarily used as an aprotic polar solvent, especially for aromatic compounds . Its primary targets are therefore the compounds it is intended to dissolve or react with.
Mode of Action
TMU interacts with its targets by acting as a solvent, facilitating various chemical reactions. For example, it is used for Grignard reagents . It can also be used in base-catalyzed isomerization, alkylation, cyanation, and other condensation reactions .
Biochemical Pathways
The exact biochemical pathways affected by TMU depend on the specific reactions it is used in. For instance, in the case of Grignard reactions, TMU can help facilitate the formation of carbon-carbon bonds . .
Result of Action
The result of TMU’s action is the successful facilitation of the chemical reactions it is used in. By acting as a solvent, it can help dissolve reactants, increase the rate of reaction, and improve the yield of desired products .
Safety and Hazards
Future Directions
Biochemical Analysis
Cellular Effects
It is known that Tetramethylurea can dissolve cellulose ester and swell other polymers such as polycarbonates, polyvinyl chloride, or aliphatic polyamides, usually at elevated temperature .
Molecular Mechanism
It is known that Tetramethylurea is formed during the oxidation of tetrakis(dimethylamino)ethylene (TDAE), a very electron-rich alkene .
Temporal Effects in Laboratory Settings
In situ high-pressure Raman spectra of Tetramethylurea have been measured up to 25 GPa, liquid-solid and solid-solid phase transitions were detected at 0.2 GPa and 7.4 GPa, respectively .
Metabolic Pathways
It is known that Tetramethylurea is a metabolite observed in cancer metabolism .
Transport and Distribution
Tetramethylurea is known to be miscible with water and many organic solvents .
Properties
IUPAC Name |
1,1,3,3-tetramethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQQQNCBBIEMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060893 | |
Record name | Tetramethylurea | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with mild pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Tetramethylurea | |
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Boiling Point |
176.5 °C | |
Record name | TETRAMETHYLUREA | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
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Flash Point |
ABOUT 75 °C | |
Record name | TETRAMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
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Solubility |
MISCIBLE WITH WATER, PETROLEUM ETHER, ALL COMMON SOLVENTS, SLIGHTLY SOL IN ALCOHOL, water solubility = 1X10+6 mg/l | |
Record name | TETRAMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9687 @ 20 °C/4 °C | |
Record name | TETRAMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
vaopr pressure = 13.9 mm Hg @ 71 °C | |
Record name | TETRAMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
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Color/Form |
LIQUID | |
CAS No. |
632-22-4 | |
Record name | Tetramethylurea | |
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Record name | Tetramethylurea | |
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Record name | TETRAMETHYLUREA | |
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Record name | Urea, N,N,N',N'-tetramethyl- | |
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Record name | Tetramethylurea | |
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Record name | Tetramethylurea | |
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Record name | TETRAMETHYLUREA | |
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Record name | TETRAMETHYLUREA | |
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Record name | 1,1,3,3-tetramethylurea | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-1.2 °C | |
Record name | TETRAMETHYLUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/129 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetramethylurea interact with proteins and what are the downstream effects?
A1: Tetramethylurea exhibits preferential interactions with aromatic amino acid side chains in proteins, particularly tryptophan. [] This interaction can lead to significant dehydration of these side chains, effectively disrupting hydrophobic interactions within the protein structure. [] Consequently, tetramethylurea can act as a protein denaturant, similar to urea, but with potentially different mechanisms of action. [, ]
Q2: How does the methylation of urea affect its interaction with proteins?
A2: Methylation of urea leads to a progressive increase in its affinity for aromatic amino acid side chains. [] This suggests that increasing the hydrophobic character of urea through methylation enhances its ability to disrupt hydrophobic interactions within proteins.
Q3: What is the impact of tetramethylurea on the structure of water?
A3: The presence of tetramethylurea in water significantly slows down the reorientation time of water molecules. [] This is attributed to the formation of two types of water molecules: bulk-like molecules with normal reorientation and immobilized molecules involved in solvating the methyl groups of tetramethylurea. [] This suggests that tetramethylurea can significantly perturb the hydrogen-bond network of water.
Q4: How does tetramethylurea interact with ethylene glycol at different concentrations?
A4: Studies using density measurements reveal a change in the interaction between tetramethylurea and ethylene glycol near a 1:1 molar ratio. [] At low concentrations of tetramethylurea, the interaction is primarily solvophobic, indicating that ethylene glycol molecules tend to surround and solvate individual tetramethylurea molecules. []
Q5: What is the molecular formula, weight, and relevant spectroscopic data for tetramethylurea?
A5: - Molecular formula: C5H12N2O- Molecular weight: 116.16 g/mol- Spectroscopic data: - 1H NMR: A single peak at ~2.75 ppm in CDCl3 - 13C NMR: Peaks corresponding to the carbonyl and methyl groups - IR: Characteristic strong absorption band for the carbonyl group (C=O) that experiences a shift depending on the solvent environment []
Q6: Is there a connection between the structure of tetramethylurea and its ability to dissolve coal?
A6: While tetramethylurea alone demonstrates good coal dissolving capabilities, blending it with other solvents, like tetralin, can further enhance its effectiveness. [] This synergistic effect is likely linked to the combined action of tetramethylurea disrupting the coal structure and the co-solvent aiding in solubilizing the extracted components.
Q7: Does tetramethylurea exhibit catalytic activity, and if so, in what reactions and mechanisms?
A7: Polymeric analogs of tetramethylurea, synthesized via free-radical polymerization of N,N,N'-trimethyl-N'-p-vinylbenzylurea, have shown promising activity as phase-transfer catalysts in SN2 reactions. [] Interestingly, monomeric tetramethylurea does not display this catalytic behavior, highlighting the influence of the polymeric structure on its activity. []
Q8: Have computational chemistry and modeling been used to study tetramethylurea, and what insights have they provided?
A8: Yes, molecular dynamics simulations have been extensively used to investigate the behavior of tetramethylurea in aqueous solutions. [, , ] These simulations have revealed details about the aggregation behavior of tetramethylurea, its impact on water structure, and the dynamics of hydrogen bonding in these systems.
Q9: How do structural modifications of tetramethylurea impact its activity, potency, and selectivity?
A9: Studies comparing the effects of urea and tetramethylurea on the coil-to-globule transition temperature of poly(N-isopropylacrylamide) offer insights into SAR. [] Urea decreases the transition temperature (stabilizing the globule state), while tetramethylurea increases it. [] This suggests that the presence of methyl groups significantly influences the interaction with polymers and potentially other biomolecules.
Q10: Are there any strategies to improve the stability, solubility, or bioavailability of tetramethylurea?
A10: While tetramethylurea is generally soluble in various organic solvents, specific formulation strategies might be required depending on the intended application. [] For instance, its sensitivity to moisture necessitates storage precautions and the use of freshly prepared solutions in some cases. []
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